BAX Activator Molecule 7 (BAM7) is a small heterocyclic molecule identified as a direct activator of the pro-apoptotic protein BAX. [] BAX is a key regulator of the intrinsic apoptotic pathway, and its activation leads to mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately resulting in programmed cell death. [] BAM7 represents a novel class of compounds that directly target and activate BAX, offering a potential therapeutic strategy for cancers resistant to conventional therapies. []
Molecular Structure Analysis
BAM7 is a small molecule with a defined chemical structure: (E)-4-(2-(2-ethoxyphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one. [] Although a detailed structural analysis is not provided in the abstracts, computational modeling and molecular docking studies have been employed to understand its interaction with the BAX protein. [, ] These studies suggest that BAM7 binds to a specific trigger site on BAX, distinct from the canonical BH3-binding groove targeted by anti-apoptotic proteins. []
Mechanism of Action
BAM7 exerts its pro-apoptotic effects by directly binding to the trigger site of the pro-apoptotic protein BAX. [, ] This interaction initiates a conformational change in BAX, leading to its translocation from the cytosol to the mitochondrial outer membrane. [] At the mitochondria, activated BAX oligomerizes and forms pores, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. [] This event triggers the caspase cascade, ultimately leading to apoptosis. [, ]
Applications
Investigating BAX activation mechanism: BAM7 serves as a molecular probe to elucidate the intricate conformational changes and molecular interactions involved in BAX activation during apoptosis. [, ]
Developing novel cancer therapeutics: The discovery of BAM7 as a direct BAX activator has spurred the development of more potent and selective BAX activators as potential therapeutic agents for cancers resistant to conventional treatments. [, , ]
Overcoming apoptotic resistance: BAM7, by directly activating BAX, can potentially circumvent the apoptotic blockade established by the overexpression of anti-apoptotic proteins in cancer cells, offering a way to restore sensitivity to chemotherapy. [, , ]
Targeting cancer stem cells: Recent studies indicate that BAM7 derivatives can effectively target and eliminate glioblastoma stem cells, a subpopulation of highly resistant cells implicated in tumor recurrence and treatment failure. []
Future Directions
Further optimization of BAM7 derivatives: Exploring SAR to enhance the potency, selectivity, and pharmacological properties of BAM7-based BAX activators for potential clinical translation. []
Combination therapies: Investigating the synergistic potential of BAM7 derivatives with existing chemotherapeutic agents or other targeted therapies to enhance treatment outcomes. [, ]
Related Compounds
BIM BH3 helix
Compound Description: BIM BH3 helix refers to a stabilized alpha-helix of BCL-2 domain (SAHB) modeled after the BH3 helix of the pro-apoptotic protein BIM. This peptide was instrumental in identifying a novel BH3-binding groove on BAX that mediates its direct activation. The BIM SAHB effectively triggers BAX activation and overcomes the apoptotic blockades imposed by anti-apoptotic proteins in various hematologic cancer cells. [, ]
Relevance: The BIM BH3 helix is a peptide that directly interacts with and activates BAX, similar to BAM7. BAM7 was discovered through computational screening efforts aimed at identifying small molecules that could mimic the BAX-activating interactions of the BIM BH3 helix with the N-terminal trigger site of BAX. Therefore, both BIM BH3 helix and BAM7 share the ability to directly engage and activate BAX, leading to apoptosis. [, ]
BTC-8
Compound Description: BTC-8 is a derivative of BAM7 with improved potency. It exhibits anti-cancer activity against glioblastoma, including the stem cell subpopulation. It inhibits cell proliferation, arrests the cell cycle, and promotes apoptosis through the induction of mitochondrial membrane permeabilization. Additionally, BTC-8 enhances the sensitivity of glioblastoma cells to the chemotherapeutic agent Temozolomide. []
Relevance: BTC-8 is a structurally related compound derived from BAM7. Its development was based on the structural features and biological activity of BAM7, aiming to enhance its potency as a BAX activator. []
BAM38
Compound Description: BAM38 is a small molecule identified through in silico structural similarity searches and competitive fluorescence polarization assays. It demonstrates ten-fold higher binding potency to BAX compared to BAM7 while retaining selectivity over anti-apoptotic BCL-2 proteins. BAM38 engages the BAX trigger site more effectively, triggering BAX conformational activation and membrane permeabilization. This leads to overcoming apoptotic blockades and inducing apoptosis in acute myeloid leukemia (AML) cells. []
Relevance: BAM38, like BAM7, is a small molecule BAX activator that directly binds to the BAX trigger site. It is structurally related to BAM7 but exhibits improved potency in triggering BAX activation and apoptosis. []
Compound Description: BTSA1 is a small-molecule BAX activator designed based on the pharmacophore model of the BIM BH3 helix and BAM7. It exhibits high affinity and selectivity for the BAX trigger site compared to other anti-apoptotic BCL-2 proteins. BTSA1 induces conformational changes in BAX, leading to its translocation and oligomerization, culminating in mitochondrial outer membrane permeabilization and apoptosis. []
Relevance: BTSA1 is directly related to BAM7, as it was designed based on the structural features and BAX-activating properties of BAM7. Both compounds share the same mechanism of action, directly targeting the BAX trigger site to initiate apoptosis. []
Compound 106
Compound Description: Compound 106 is a BAX activator, its specific mechanism and structural details are not provided in the context. []
Relevance: While the specific structure and mechanism of action of Compound 106 are not elaborated in the provided text, it is mentioned alongside BAM7 and other BAX activators, implying a similar mechanism of action in inducing apoptosis via BAX activation. []
SMBA1
Compound Description: SMBA1 is a BAX activator, its specific mechanism and structural details are not provided in the context. []
Relevance: Although limited information is provided on SMBA1, its categorization as a BAX activator alongside BAM7 suggests a shared mechanism of action in inducing apoptosis through direct or indirect activation of the pro-apoptotic protein BAX. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Azido-PEG6-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Indole-3-acetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group. It has a role as a plant hormone, a human metabolite, a plant metabolite, a mouse metabolite and an auxin. It is a monocarboxylic acid and a member of indole-3-acetic acids. It is a conjugate acid of an indole-3-acetate. Indoleacetic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Indole-3-acetic acid is a natural product found in Humulus lupulus, Balansia epichloe, and other organisms with data available. Indoleacetic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease.
Indoleacetic acid (IAA) is a breakdown product of tryptophan metabolism and is often produced by the action of bacteria in the mammalian gut. Some endogenous production of IAA in mammalian tissues also occurs. It may be produced by the decarboxylation of tryptamine or the oxidative deamination of tryptophan. IAA frequently occurs at low levels in urine and has been found in elevated levels in the urine of patients with phenylketonuria ( Using material extracted from human urine, it was discovered by Kogl in 1933 that Indoleacetic acid is also an important plant hormone Specifically IAA is a member of the group of phytohormones called auxins. IAA is generally considered to be the most important native auxin. Plant cells synthesize IAA from tryptophan. IAA and some derivatives can be oxidised by horseradish peroxidase (HRP) to cytotoxic species. IAA is only toxic after oxidative decarboxylation; the effect of IAA/HRP is thought to be due in part to the formation of methylene-oxindole, which may conjugate with DNA bases and protein thiols. IAA/HRP could be used as the basis for targeted cancer therapy involving antibody-, polymer-, or gene-directed approaches, a potential new role for plant auxins in cancer therapy. (A3268, A3269). indole-3-acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Azido-PEG6-NHS ester is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Azido-PEG6-PFP ester is a PEG derivative containing an azide group and a PFP group. The azide group enables Click Chemistry. The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer adds to the water solubility of this reagent.
Azido-PEG6-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Azido-PEG7-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Azido-dPEG7-amine is a heterobifunctional PEGylated linker. It contains a reactive NH2 end group, as well as an azide functional group for use in click chemistry reactions. Azido-dPEG7-amine has been used as a linker in the synthesis of bivalent mammalian target of rapamycin (mTOR) inhibitors. Azido-PEG7-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.
Azido-PEG8-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.